molecular formula C9H7F3N4 B2944798 2-Hydrazino-3-(trifluoromethyl)quinoxaline CAS No. 321433-92-5

2-Hydrazino-3-(trifluoromethyl)quinoxaline

Cat. No.: B2944798
CAS No.: 321433-92-5
M. Wt: 228.178
InChI Key: NSDYZMHLSFGKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazino-3-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H7F3N4. It is a derivative of quinoxaline, characterized by the presence of a hydrazino group at the second position and a trifluoromethyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-3-(trifluoromethyl)quinoxaline typically involves the reaction of 2-chloro-3-(trifluoromethyl)quinoxaline with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-Hydrazino-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazino-3-(trifluoromethyl)quinoxaline is unique due to the presence of both the hydrazino and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[3-(trifluoromethyl)quinoxalin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)7-8(16-13)15-6-4-2-1-3-5(6)14-7/h1-4H,13H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDYZMHLSFGKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.